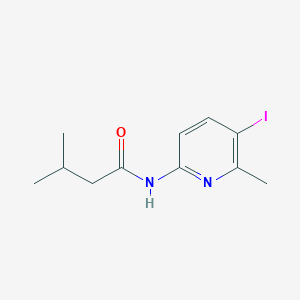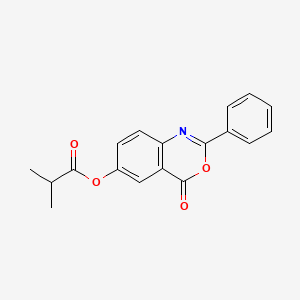![molecular formula C17H26ClNO3 B4404302 1-{3-methoxy-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4404302.png)
1-{3-methoxy-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride
Descripción general
Descripción
1-{3-methoxy-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride is a chemical compound that belongs to the class of aryl ketones. It is commonly known as MPEP and has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have promising effects in various neurological disorders.
Mecanismo De Acción
MPEP is a selective antagonist of the 1-{3-methoxy-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride receptor, which is a member of the metabotropic glutamate receptor family. The this compound receptor is involved in various physiological and pathological processes in the central nervous system. By blocking the this compound receptor, MPEP reduces the activity of glutamate, an excitatory neurotransmitter, in the brain.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in the brain. It reduces the activity of glutamate, which is involved in various pathological processes such as neurotoxicity, inflammation, and oxidative stress. MPEP also modulates the activity of other neurotransmitters such as dopamine and GABA, which are involved in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEP has several advantages for lab experiments. It is a selective antagonist of the 1-{3-methoxy-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride receptor and does not affect other receptors, which makes it a useful tool for studying the role of the this compound receptor in various physiological and pathological processes. However, MPEP has some limitations as well. It has poor solubility in water, which makes it difficult to administer in animal models. It also has a short half-life in vivo, which limits its efficacy in long-term experiments.
Direcciones Futuras
There are several future directions for the research on MPEP. One potential direction is the development of more potent and selective antagonists of the 1-{3-methoxy-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride receptor. Another direction is the investigation of the role of the this compound receptor in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, the potential therapeutic applications of MPEP in humans need to be further explored. Overall, MPEP is a promising compound with potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, schizophrenia, and drug addiction. It has been shown to have promising effects in reducing anxiety and depression-like behaviors in animal models. MPEP has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Propiedades
IUPAC Name |
1-[3-methoxy-4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-13-6-8-18(9-7-13)10-11-21-16-5-4-15(14(2)19)12-17(16)20-3;/h4-5,12-13H,6-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLHEKSFMFUZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=C(C=C(C=C2)C(=O)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404220.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4404225.png)
![3-[3-(2-propionylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4404232.png)

![5-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4404245.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4404255.png)
![N-(4-{5-[(cyclopropylcarbonyl)amino]-1H-benzimidazol-2-yl}phenyl)cyclopropanecarboxamide](/img/structure/B4404276.png)
![1-methyl-4-[4-(phenylthio)butyl]piperazine hydrochloride](/img/structure/B4404277.png)
![N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4404290.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4404294.png)
![4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4404296.png)
![methyl 7-(2-furyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4404307.png)
![3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4404313.png)
